8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
引言
8-[(Dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione(以下简称目标化合物)是一种结构复杂的嘌呤衍生物,其分子设计结合了多取代基的修饰策略。作为黄嘌呤生物碱家族的一员,该化合物在药物化学与有机合成领域具有研究价值。本节将系统阐述其化学标识、历史发展脉络及其在黄嘌呤结构家族中的定位。
化学标识与命名法
分子式与结构特征
目标化合物的分子式为 C₂₅H₂₉N₅O₃ ,分子量为 447.539 g/mol 。其核心骨架为黄嘌呤(xanthine)的嘌呤环系统,具体修饰包括:
- 1号与3号氮原子 上的甲基取代(-CH₃),形成1,3-二甲基结构;
- 7号氮原子 连接2-甲氧基乙基(-CH₂CH₂OCH₃);
- 8号碳原子 通过亚甲基桥(-CH₂-)与二苄氨基(-N(CH₂C₆H₅)₂)相连。
表1:关键化学标识
| 属性 | 数值或描述 | 来源 |
|---|---|---|
| 分子式 | C₂₅H₂₉N₅O₃ | |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC | |
| InChI键 | GHYSLQZQBXIQIL-UHFFFAOYSA-N | |
| CAS编号 | 840514-99-0 |
系统命名法解析
根据国际纯粹与应用化学联合会(IUPAC)规则,该化合物的系统命名为 8-[(二苄氨基)甲基]-7-(2-甲氧基乙基)-1,3-二甲基嘌呤-2,6-二酮 。命名过程遵循以下优先级:
- 母核选择 :以黄嘌呤(嘌呤-2,6-二酮)为母体;
- 取代基编号 :7号位的甲氧基乙基与8号位的二苄氨基甲基按位次规则确定优先级;
- 取代基描述 :采用“位置-取代基”格式,确保无歧义。
Properties
Molecular Formula |
C25H29N5O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H29N5O3/c1-27-23-22(24(31)28(2)25(27)32)30(14-15-33-3)21(26-23)18-29(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3 |
InChI Key |
GHYSLQZQBXIQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC |
Origin of Product |
United States |
Preparation Methods
Purine Core Construction
The purine scaffold is typically derived from xanthine or theophylline derivatives. A common precursor, 1,3-dimethylxanthine , undergoes selective substitution at the C8 position. In one approach, condensation of dimethylurea with glyoxal derivatives forms the pyrimidine ring, followed by cyclization with formamide to establish the imidazole moiety.
Key reaction :
C8 Functionalization
The dibenzylaminomethyl group is introduced via Mannich-type reactions . The purine core reacts with formaldehyde and dibenzylamine under acidic conditions, yielding the C8-(dibenzylamino)methyl derivative.
Example conditions :
N7 Substitution with 2-Methoxyethyl
The 2-methoxyethyl side chain is appended through alkylation at the N7 position. Using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF achieves selective substitution.
Mechanism :
Methylation at N1 and N3
Final methylation employs dimethyl sulfate under controlled pH (8–9) to ensure selectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF/Ethanol (1:1) | +15% | |
| Temperature | 60–70°C | +20% | |
| Catalyst | Triethylamine | +10% |
Higher temperatures (>80°C) promote side reactions, such as demethylation.
Purification Challenges
-
Byproducts : Unreacted dibenzylamine and oligomers.
-
Solution : Silica gel chromatography (eluent: ethyl acetate/hexane, 7:3).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis with Structural Analogs
| Compound | Key Differences in Synthesis | Yield Comparison |
|---|---|---|
| 8-(Dimethylamino)theophylline | No dibenzylaminomethyl step | 25% lower |
| 8-(Benzylamino)theophylline | Single benzyl group vs. dibenzyl | 10% higher |
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the dibenzylamino group, potentially converting it to a primary amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has been investigated for its biological activities , particularly in the context of:
- Anticancer Research : Preliminary studies suggest that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cellular mechanisms are under exploration.
- Anti-inflammatory Effects : Research indicates that certain purine derivatives possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases. A study highlighted the synthesis of similar compounds that demonstrated promising anti-inflammatory activity .
Pharmacological Applications
The compound's pharmacological applications are primarily focused on:
- Antioxidant Activity : The presence of methoxyethyl groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress.
- Enzyme Inhibition : As a purine derivative, it may act as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways relevant to cancer and other diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate dibenzylamine and methoxyethyl groups into the purine structure. Understanding its synthetic routes is crucial for developing analogs with improved efficacy or reduced side effects.
Synthetic Routes:
- Condensation Reactions : Often involve the reaction of appropriate amines with purine derivatives under controlled conditions.
- Catalytic Methods : Utilization of catalysts to enhance reaction rates and yields.
Case Studies
- Anticancer Activity :
- A study evaluated several purine derivatives for their ability to inhibit cancer cell proliferation. This compound was included in the screening process, showing potential as a lead compound for further development.
- Anti-inflammatory Properties :
- Research conducted on similar purine derivatives indicated a significant reduction in inflammatory markers in vitro. The findings suggest that modifications to the purine structure can enhance anti-inflammatory efficacy.
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., DPP-4, SARS-CoV-2 main protease) and cardiovascular agents. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and bioactivity.
Key Structural Variations and Bioactivity
This group is distinct from smaller alkyl or amino substituents in other derivatives. Linagliptin (): Features a 3-aminopiperidinyl group at C8. This substituent enhances DPP-4 inhibition via hydrogen bonding and charge interactions, leading to its use as a hypoglycemic agent. The target compound’s dibenzylaminomethyl group lacks the charged amine but may exhibit stronger hydrophobic binding . 8-[(2-Aminoethyl)amino] Analog (): Contains a shorter, more flexible aminoethylamino chain. This may enhance solubility but reduce binding stability in hydrophobic pockets .
Substituents at N7 Target Compound: The 2-methoxyethyl group at N7 balances hydrophilicity and lipophilicity. The methoxy oxygen can participate in hydrogen bonding, while the ethyl chain provides moderate flexibility. 7-(Chlorobenzyl) Derivatives (): Chlorobenzyl groups at N7 increase lipophilicity and electron-withdrawing effects, enhancing inhibition efficiency in corrosion studies (94% efficiency for 4-chlorobenzyl) . However, these substituents may reduce solubility compared to 2-methoxyethyl .
Substituents at N3
- Target Compound : A methyl group at N3 is common in purine-2,6-diones. shows that longer alkyl chains (e.g., isohexyl) at N3 can optimize activity, but the methyl group here ensures minimal steric interference .
Physicochemical and Pharmacokinetic Insights
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with benzyl or chlorobenzyl groups (e.g., ) but may reduce membrane permeability relative to more lipophilic derivatives .
- Binding Affinity: The dibenzyl group’s aromaticity could enhance binding to hydrophobic enzyme pockets, similar to linagliptin’s 3-aminopiperidinyl group, but with different charge interactions .
Therapeutic Potential
While linagliptin and related DPP-4 inhibitors are well-established for diabetes, the target compound’s unique substituents suggest unexplored applications. For example, its dibenzylaminomethyl group may be advantageous in targeting central nervous system receptors or proteases requiring bulky ligands.
Biological Activity
8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as DBM) is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H31N5O3
- Molecular Weight : 461.57 g/mol
- InChIKey : JQZRFLBCVGXGAL-UHFFFAOYSA-N
DBM exhibits several biological activities primarily attributed to its structural conformation and functional groups. The compound's dibenzylamino group is believed to enhance its interaction with biological targets such as enzymes and receptors.
1. Inhibition of Enzymatic Activity
DBM has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival. For instance, studies have indicated that it may inhibit adenosine deaminase, leading to increased levels of adenosine, which can modulate immune responses and promote apoptosis in cancer cells .
2. Antioxidant Properties
The compound displays significant antioxidant activity. Research has demonstrated that DBM can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly beneficial in protecting against cellular damage in various pathological conditions .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that DBM significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study 2: Neuroprotective Effects
Research involving animal models of neurodegenerative diseases indicated that DBM administration led to improvements in cognitive function and a reduction in neuroinflammation markers. This suggests potential therapeutic applications for conditions such as Alzheimer's disease .
Q & A
Q. What synthetic strategies are effective for preparing 8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of 1,3-dimethylxanthine scaffolds. For example, bromination at the 8-position followed by reaction with dibenzylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) yields the target compound. Post-functionalization at the 7-position can be achieved by alkylation with 2-methoxyethyl halides. Structural confirmation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Key spectral features include:
- -NMR: Peaks for the dibenzylamino group (δ 3.8–4.2 ppm for –CH–N– and δ 7.2–7.4 ppm for aromatic protons).
- -NMR: Carbonyl signals at ~155–160 ppm (C2 and C6), with methoxyethyl and methyl groups appearing at 50–60 ppm and 25–35 ppm, respectively.
- FTIR: Stretching vibrations for C=O (1690–1700 cm) and N–H (if present, ~3300 cm) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., phosphodiesterase or adenosine receptor binding assays) due to structural similarity to xanthine derivatives. For chemopreventive studies, employ cell lines with oxidative stress markers (e.g., HepG2 for liver toxicity models) and measure reactive oxygen species (ROS) suppression using fluorescent probes like DCFH-DA .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns) be resolved during structural characterization?
- Methodological Answer : Ambiguities may arise from rotational isomerism in the dibenzylamino or methoxyethyl groups. Use variable-temperature NMR to observe coalescence of split peaks. Computational chemistry tools (e.g., DFT-based NMR prediction via Gaussian) can model rotamer populations and validate experimental spectra .
Q. What experimental design principles optimize yield in multi-step synthesis?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to screen critical variables:
- Factors : Reaction temperature, solvent polarity, molar ratio of nucleophile to xanthine precursor.
- Response : Yield and purity (HPLC).
Statistical software (e.g., Minitab) identifies optimal conditions while minimizing trial runs .
Q. How do computational docking studies inform the compound’s mechanism of action?
- Methodological Answer : Dock the compound into target protein structures (e.g., PDE4B or A adenosine receptor) using AutoDock Vina. Analyze binding poses for hydrogen bonds with key residues (e.g., Asn253 in PDE4B) and hydrophobic interactions with methoxyethyl/dibenzyl groups. Validate predictions with mutagenesis studies .
Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic data?
- Methodological Answer : Poor bioavailability may stem from low solubility or metabolic instability. Address this via:
- Solubility : Salt formation (e.g., HCl salt) or co-solvent systems (PEG-400/water).
- Metabolism : LC-MS/MS identifies major metabolites (e.g., N-debenzylation). Introduce steric hindrance (e.g., methyl groups) to block metabolic hotspots .
Data Analysis and Interpretation
Q. How should researchers interpret discrepancies between predicted (e.g., ChemAxon) and experimental logP values?
- Methodological Answer : Discrepancies often arise from intramolecular hydrogen bonding or conformational flexibility. Validate computational predictions with shake-flask experiments (octanol/water partitioning) and adjust parameters in software (e.g., protonation states in Chemicalize.org ) .
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) and calculate EC/IC. Report 95% confidence intervals and assess goodness-of-fit via R. For multiplex assays (e.g., ROS and cytotoxicity), apply ANOVA with post-hoc Tukey tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
